molecular formula C20H48O8Z B1516426 Zirconium 2-methoxymethyl-2-propoxide

Zirconium 2-methoxymethyl-2-propoxide

Cat. No.: B1516426
M. Wt: 507.8 g/mol
InChI Key: QNERMWHYFMVQOE-UHFFFAOYSA-N
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Description

Zirconium 2-methoxymethyl-2-propoxide is a zirconium-based alkoxide compound characterized by methoxymethyl-substituted propoxide ligands. These ligands feature both ether (methoxy) and alkoxide functional groups, which influence the compound’s reactivity, solubility, and coordination chemistry. Zirconium alkoxides are widely used as precursors in sol-gel synthesis, catalysts for polymerization, and ceramic material fabrication.

Properties

Molecular Formula

C20H48O8Z

Molecular Weight

507.8 g/mol

IUPAC Name

1-methoxy-2-methylpropan-2-ol;zirconium

InChI

InChI=1S/4C5H12O2.Zr/c4*1-5(2,6)4-7-3;/h4*6H,4H2,1-3H3;

InChI Key

QNERMWHYFMVQOE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(COC)O.CC(C)(COC)O.CC(C)(COC)O.CC(C)(COC)O.[Zr]

Origin of Product

United States

Comparison with Similar Compounds

Structural and Molecular Differences

The table below compares Zirconium 2-methoxymethyl-2-propoxide with Zirconium 2-methyl-2-butoxide (CAS 24675-20-5, from ) and other analogs:

Property This compound Zirconium 2-Methyl-2-Butoxide
CAS Number Not available 24675-20-5
Molecular Formula C₁₂H₂₈O₈Zr (hypothetical) C₂₀H₄₄O₄Zr
Molecular Weight ~391.6 g/mol (calculated) 443.8 g/mol
Ligand Structure Methoxymethyl-2-propoxide tert-Amyl (branched C₅H₁₁O)
Steric Hindrance Moderate (smaller substituent) High (bulky tert-amyl groups)
Polarity Higher (ether oxygen) Lower (hydrocarbon-dominated)

Reactivity and Stability

  • Hydrolysis Sensitivity : The methoxymethyl group’s ether oxygen may accelerate hydrolysis compared to zirconium 2-methyl-2-butoxide, which has bulky tert-amyl groups that slow moisture sensitivity .
  • Thermal Stability : Bulkier ligands (e.g., tert-amyl) in zirconium 2-methyl-2-butoxide likely enhance thermal stability by reducing ligand decomposition rates.

Preparation Methods

Direct Alkoxide Synthesis from Zirconium Halides and Alcohols

The most common method involves reacting zirconium tetrachloride (ZrCl4) or its complexes with the corresponding alcohol or alkoxide. For zirconium 2-methoxymethyl-2-propoxide, the precursor alcohol is 2-methoxymethyl-2-propanol or its equivalent alkoxide.

  • Reaction Scheme :
    $$ \text{ZrCl}4 + 4 \text{ROH} \rightarrow \text{Zr(OR)}4 + 4 \text{HCl} $$
    where ROH is 2-methoxymethyl-2-propanol.

  • Notes on Reaction Conditions :

    • Use of excess alcohol helps drive the substitution of chloride ligands.
    • The reaction is typically conducted under inert atmosphere to avoid hydrolysis.
    • Temperature control is critical to prevent premature condensation or polymerization.
  • By-products : Hydrochloric acid is generated and must be removed to avoid side reactions.

This method is supported by mechanistic studies showing the formation of intermediate species such as mixed chloro-alkoxide complexes (e.g., ZrCl2(OR)2), which can be isolated or transformed further under heating.

Modification of Zirconium Propoxide Precursors

An alternative approach involves modifying existing zirconium propoxide complexes with functionalized alcohols or amines to introduce the methoxymethyl group.

  • Example: Reaction of zirconium n-propoxide with 2-methoxymethyl alcohol or related ligands under controlled stoichiometry to yield mixed alkoxide species.

  • This method allows fine-tuning of the ligand environment around zirconium, affecting solubility and reactivity.

Mechanistic Insights and Reaction Conditions

Recent research combining nuclear magnetic resonance spectroscopy (NMR), density functional theory (DFT) calculations, and pair distribution function (PDF) analysis has elucidated the precursor chemistry underlying zirconium alkoxide synthesis.

  • Key Findings :

    • The reaction proceeds via ligand redistribution involving both alkoxide and chloride ligands.
    • Intermediate species such as ZrCl2(OR)2 coordinated with Lewis bases (e.g., tri-n-octylphosphine oxide) are formed.
    • Heating promotes decomposition of alkoxide ligands, releasing isopropanol and forming zirconium oxychloride species before final condensation to zirconia.
    • Side reactions include nucleophilic substitution producing alkyl chlorides and elimination reactions producing alkenes.
  • Temperature Effects :

    • At moderate temperatures (~100 °C), mixed chloro-alkoxide species predominate.
    • At elevated temperatures (~340 °C), alkoxide ligands decompose rapidly, facilitating nanocrystal formation.

Sol-Gel Method Using this compound

This compound is often used in sol-gel processes to prepare zirconia or mixed oxide materials with controlled phase and morphology.

  • Process : Hydrolysis and condensation reactions of the alkoxide lead to gel formation.
  • Control Parameters :

    • Water-to-alkoxide ratio
    • pH of the solution
    • Temperature and aging time
    • Use of surfactants or chelating agents to control hydrolysis rate
  • Resulting Materials : The phase composition (tetragonal, monoclinic, cubic zirconia) and particle size depend strongly on precursor type and processing conditions.

Comparative Data Table on Preparation Methods

Preparation Method Starting Materials Key Conditions Advantages Limitations Typical By-products
Direct Alkoxide Synthesis ZrCl4 + 2-methoxymethyl-2-propanol Inert atmosphere, controlled temp Simple, direct synthesis Generates HCl, requires removal HCl, isopropyl chloride, propene
Modification of Zirconium Propoxide Zr(OPr)4 + 2-methoxymethyl alcohol Stoichiometric control, mild temp Tunable ligand environment More complex ligand exchange Minimal, depends on reagents
Sol-Gel Hydrolysis of Alkoxide This compound + water Controlled pH, aging time Produces oxide gels with controlled phases Sensitive to moisture and pH variations Alcohols, water

Research Findings Summary

  • The synthesis of this compound involves careful control of ligand substitution reactions, often starting from zirconium halides.
  • Ligand redistribution and decomposition pathways have been characterized, revealing complex equilibria between chloro-alkoxide species and their thermal behavior.
  • Modifications of zirconium propoxides with functional ligands allow tailored precursor properties, influencing sol-gel and nanocrystal synthesis outcomes.
  • The precursor type strongly influences the phase purity and morphology of zirconia materials synthesized via sol-gel or hydrothermal methods.
  • Optimized synthesis conditions can yield nanostructured zirconia with controlled particle size and phase composition, important for catalytic and photocatalytic applications.

Q & A

Q. Q1. What are the standard protocols for synthesizing and characterizing zirconium 2-methoxymethyl-2-propoxide in academic research?

Methodological Answer: Synthesis typically involves alkoxide exchange reactions under inert conditions (e.g., argon atmosphere) using zirconium chloride and 2-methoxymethyl-2-propanol. Characterization requires multi-technique validation:

  • Nuclear Magnetic Resonance (NMR): <sup>1</sup>H and <sup>13</sup>C NMR to confirm ligand coordination and purity .
  • Fourier-Transform Infrared Spectroscopy (FTIR): Identify Zr–O–C stretching vibrations (500–700 cm<sup>−1</sup>) and methoxy group signals (~1100 cm<sup>−1</sup>) .
  • Elemental Analysis: Quantify Zr content to assess stoichiometric accuracy.
    For reproducibility, experimental details (solvents, temperature, reaction time) must be explicitly documented in the main text or supplementary materials .

Q. Q2. How can researchers ensure the stability of this compound during storage and experimental use?

Methodological Answer: Stability protocols include:

  • Moisture Control: Store in anhydrous solvents (e.g., toluene or THF) under inert gas to prevent hydrolysis.
  • Temperature Regulation: Maintain −20°C for long-term storage; avoid thermal degradation by limiting exposure to >80°C.
  • Purity Monitoring: Periodic NMR or FTIR checks to detect ligand decomposition or Zr–O bond cleavage .

Advanced Research Questions

Q. Q3. How should researchers design experiments to resolve contradictions in reported catalytic activities of this compound?

Methodological Answer: Contradictions often arise from variations in synthesis conditions or characterization methods. A systematic approach includes:

Literature Meta-Analysis: Compare catalytic performance under standardized conditions (e.g., substrate-to-catalyst ratio, solvent polarity).

Controlled Replication: Reproduce conflicting studies while controlling for variables like trace moisture or oxygen levels.

Advanced Characterization: Use X-ray Absorption Spectroscopy (XAS) to probe local Zr coordination, which may explain activity differences .

Statistical Validation: Apply ANOVA to assess significance of observed discrepancies .

Q. Q4. What methodologies are recommended for studying the ligand-exchange dynamics of this compound in solution-phase reactions?

Methodological Answer: Dynamic studies require:

  • Kinetic Profiling: Use <sup>1</sup>H NMR at timed intervals to track ligand displacement by competing alkoxides.
  • Computational Modeling: Density Functional Theory (DFT) simulations to predict transition states and activation energies for ligand exchange .
  • In Situ Spectroscopic Techniques: React-IR or UV-Vis to monitor real-time changes in Zr coordination geometry .

Q. Q5. How can researchers optimize this compound for novel applications in biohybrid material synthesis?

Methodological Answer: Optimization strategies involve:

Functional Group Compatibility: Test reactivity with biomolecules (e.g., peptides) under mild conditions (aqueous/organic biphasic systems).

Morphological Control: Adjust hydrolysis rates using templating agents (e.g., surfactants) to form nanostructured Zr-organic hybrids .

Biocompatibility Screening: Assess cytotoxicity via cell viability assays (e.g., MTT) if intended for biomedical use .

Data Analysis & Reproducibility

Q. Q6. What are the best practices for validating the purity of this compound in interdisciplinary studies?

Methodological Answer:

  • Cross-Validation: Combine elemental analysis (Zr content) with chromatographic methods (HPLC for organic byproducts).
  • Crystallography: Single-crystal X-ray diffraction for definitive structural confirmation (if crystals are obtainable) .
  • Peer Review: Share raw spectral data and synthetic protocols in supplementary materials to enable independent verification .

Q. Q7. How should researchers address variability in spectroscopic data when analyzing this compound derivatives?

Methodological Answer:

  • Baseline Correction: Pre-process NMR/FTIR data to eliminate solvent or moisture artifacts.
  • Multivariate Analysis: Principal Component Analysis (PCA) to distinguish signal noise from genuine chemical shifts .
  • Reference Standards: Include internal standards (e.g., tetramethylsilane for NMR) to calibrate instrumentation .

Emerging Research Directions

Q. Q8. What advanced computational tools are suitable for predicting the reactivity of this compound in catalytic cycles?

Methodological Answer:

  • Molecular Dynamics (MD): Simulate solvent effects on Zr coordination.
  • Reactivity Descriptors: Calculate Fukui indices to identify nucleophilic/electrophilic sites on the ligand framework .
  • Machine Learning: Train models on existing alkoxide catalyst datasets to predict optimal reaction conditions .

Q. Q9. How can researchers integrate this compound into metal-organic frameworks (MOFs) for environmental applications?

Methodological Answer:

  • Linker Design: Synthesize bifunctional ligands (e.g., carboxylate-phosphonate) to enhance Zr-node connectivity.
  • Porosity Tuning: Adjust synthetic parameters (e.g., solvent polarity, temperature) to control MOF pore size for gas adsorption .
  • Performance Testing: Evaluate CO2 capture efficiency using gravimetric adsorption assays .

Q. Q10. What ethical and safety considerations are critical when handling this compound in academic labs?

Methodological Answer:

  • Toxicity Screening: Review Safety Data Sheets (SDS) for Zr compounds and methoxy ligands; conduct risk assessments for inhalation/contact exposure.
  • Waste Management: Neutralize alkoxide residues with ethanol before disposal to prevent exothermic reactions.
  • Ethical Reporting: Disclose all hazards in publications and ensure compliance with institutional safety protocols .

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